4-Ethyl-4-methylpyrrolidin-2-one

Description

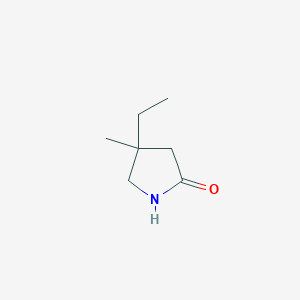

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDVSFUTMOBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 4 Methylpyrrolidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrrolidin-2-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

High-Field 1D (¹H, ¹³C) NMR for Primary Structure Determination of Pyrrolidin-2-one Derivatives

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are the initial and most fundamental steps in determining the primary structure of 4-Ethyl-4-methylpyrrolidin-2-one. These experiments confirm the presence and connectivity of the core atoms in the molecule.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration values correspond to the number of protons in a given environment. For this compound, one would expect distinct signals for the ethyl group's methyl and methylene (B1212753) protons, the C4-methyl protons, the C3 and C5 methylene protons of the pyrrolidinone ring, and the N-H proton.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon (C2), the quaternary carbon (C4), and the various methylene and methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C=O) of the lactam ring is highly deshielded and appears significantly downfield. rsc.org

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar pyrrolidin-2-one structures and common laboratory solvents. sigmaaldrich.compitt.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | ~7.5-8.5 | broad singlet | 1H |

| C3-H ₂ | ~2.4 | triplet | 2H |

| C5-H ₂ | ~3.3 | triplet | 2H |

| Ethyl-CH ₂ | ~1.6 | quartet | 2H |

| C4-CH ₃ | ~1.1 | singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2 (C=O) | ~175 |

| C 5 (CH₂) | ~45 |

| C 4 (quaternary) | ~40 |

| C 3 (CH₂) | ~35 |

| Ethyl-C H₂ | ~32 |

| C4-C H₃ | ~25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR establishes the basic components, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecule's connectivity. ipb.ptgrafiati.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the C3 and C5 methylene protons and the N-H proton, as well as between the ethyl group's methylene and methyl protons. beilstein-journals.orgbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. scispace.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure. scispace.compsu.edu For example, the singlet proton signal at ~1.1 ppm would correlate with the methyl carbon signal at ~25 ppm. e-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is crucial for piecing together the molecular skeleton, especially around quaternary centers. researchgate.netnih.gov In this molecule, HMBC would be key to confirming the position of the ethyl and methyl groups at the C4 position by showing correlations from their protons to the quaternary C4 and the adjacent C3 and C5 carbons. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. ipb.pt While this compound is achiral, NOESY can still reveal through-space interactions that define the ring's conformation.

Variable Temperature NMR Studies for Conformational Dynamics of Pyrrolidin-2-one Containing Compounds

The five-membered pyrrolidin-2-one ring is not planar and can exist in various "puckered" conformations. Furthermore, rotation around single bonds can be hindered. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. sciencepublishinggroup.commdpi.com By recording NMR spectra at different temperatures, one can observe changes in signal shape, such as the broadening or coalescence of peaks. sciencepublishinggroup.comresearchgate.net

Chiroptical Spectroscopic Methods

Since this compound is achiral, it does not exhibit optical activity. However, if a chiral center were introduced, for instance by isotopic labeling or substitution, chiroptical methods would become essential for determining its absolute configuration. The following sections describe how these techniques are applied to chiral pyrrolidin-2-one derivatives.

Electronic and Vibrational Circular Dichroism (ECD/VCD) for Absolute Configuration Determination in Chiral Pyrrolidin-2-ones

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, making them ideal for determining the absolute configuration of enantiomers. nih.gov

Electronic Circular Dichroism (ECD) : ECD spectra arise from electronic transitions, typically in the UV-Vis range. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of a particular enantiomer. cdnsciencepub.com For chiral lactams, the n → π* transition of the amide chromophore is often a key feature in the ECD spectrum. researchgate.net The absolute configuration can be assigned by comparing the experimental ECD spectrum to spectra predicted by quantum-mechanical calculations. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. researchgate.netnih.gov VCD provides a more detailed fingerprint of a molecule's stereochemistry than ECD because of the larger number of vibrational bands. rsc.org The absolute configuration is determined by comparing the experimental VCD spectrum with the calculated spectrum for a chosen enantiomer. nih.gov A good match confirms the assignment. This method has proven to be a reliable tool for the stereochemical characterization of a wide range of chiral molecules in solution. researchgate.net

For a hypothetical chiral derivative of this compound, both ECD and VCD could be used to establish its absolute configuration by correlating the experimental spectra with theoretical models. rsc.orgicm.edu.pl

Optical Rotation Dispersion (ORD) Studies on Enantiomerically Pure Pyrrolidin-2-ones

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral substance with respect to the wavelength of light. arxiv.org An ORD curve, which plots specific rotation against wavelength, can provide crucial information about the stereochemistry of a molecule. vt.edu

The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute configuration of the enantiomer. vt.edu Similar to ECD, the experimental ORD curve of an enantiomerically pure pyrrolidin-2-one can be compared with theoretically predicted curves to assign its absolute configuration. rsc.orgscience.gov ORD is particularly useful for confirming the enantiomeric purity of a sample; a racemic mixture will show no optical rotation, while a pure enantiomer will exhibit a characteristic ORD curve. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a highly specific technique for the direct detection and characterization of paramagnetic species, which possess unpaired electrons. bruker.com This method is invaluable for studying reaction mechanisms that involve free radicals or paramagnetic metal ions.

The synthesis of the pyrrolidin-2-one ring system can proceed through mechanisms involving radical intermediates. The Hofmann-Löffler-Freytag (HLF) reaction, a classic method for forming pyrrolidines, is predicated on the generation of a nitrogen-centered radical. researchgate.net EPR spectroscopy has been instrumental in detecting and characterizing these transient species. For instance, in modified HLF reactions, amidyl radical intermediates have been successfully identified using EPR. researchgate.net Studies have shown that the irradiation of N-halogenated precursors with visible light generates a distinct EPR signal corresponding to the predicted N-centered radical. researchgate.net

Furthermore, EPR has been employed to study the interaction between pyrrolidine (B122466) derivatives and other molecules, which can lead to the formation of radical species. mdpi.com In some synthetic preparations of pyrrolidin-2-one-containing nanoparticles, paramagnetic metal centers like Manganese(II) (Mn²⁺), which has a high spin state (S = 5/2), are integral to the final structure. itb.ac.idresearchgate.net EPR spectroscopy is crucial for characterizing the electronic environment of such metal centers within the complex. Similarly, copper-catalyzed reactions involving amines have been investigated using EPR, which confirmed the presence of ammonium (B1175870) radical cations, providing key evidence for a free radical activation mechanism. ciqtekglobal.com

To investigate these short-lived radicals, spin trapping techniques are often used. A diamagnetic "spin trap" molecule reacts with the transient radical to form a much more stable paramagnetic radical adduct, which can be readily detected and characterized by EPR. plos.orgnih.gov For example, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to capture and identify radical intermediates in complex reaction mixtures. plos.orgacs.org

Table 1: Examples of EPR Studies on Pyrrolidine-Related Radical Systems

| System Studied | Detected Species | Significance | Reference(s) |

|---|---|---|---|

| Hofmann-Löffler Reaction | Nitrogen-centered sulfonamidyl radical | Confirmed the decisive intermediate in C-H amination for pyrrolidine formation. | researchgate.net |

| Arylurea-Pyrrolidine Interaction | Organic radical species | Demonstrated radical generation upon interaction of a probe with an amine. | mdpi.com |

| MnO Nanoparticle Synthesis | Paramagnetic Mn²⁺ center | Characterized the paramagnetic metal center in a bifunctional contrast agent. | itb.ac.idresearchgate.net |

| Copper-Catalyzed Amination | Ammonium radical cation | Provided evidence for a free radical activation mechanism. | ciqtekglobal.com |

X-ray Crystallography

Single crystal X-ray diffraction has been widely applied to a variety of pyrrolidin-2-one derivatives to unambiguously confirm their molecular structures. mdpi.com Although a crystal structure for this compound itself is not prominently available in the literature, numerous studies on analogous compounds provide critical insights into the conformational properties of the pyrrolidin-2-one ring.

The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. For example, in the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring was found to adopt an envelope conformation. iucr.org The specific conformation is influenced by the nature and steric bulk of the substituents on the ring. The precise bond lengths and angles determined by X-ray diffraction are essential for validating structures proposed by other spectroscopic methods and for computational modeling.

Table 2: Crystallographic Data for Selected Pyrrolidin-2-one Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference(s) |

|---|---|---|---|---|---|

| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | C₁₉H₁₈BrFN₂O | Orthorhombic | P2₁2₁2₁ | Envelope conformation of the pyrrolidine ring. | iucr.org |

| (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate | C₁₃H₁₈N₂O₄ | Monoclinic | P2₁ | Features an intramolecular N—H⋯O hydrogen bond. | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | C₁₃H₁₄ClNO | - | - | Structure confirmed by NMR and compared with similar X-ray determined structures. | mdpi.com |

| 5,5'-{[5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diyl]bis(azanediyl)}bis(1-methylpyrrolidin-2-one) | C₂₂H₂₇ClN₆O₂ | - | - | Product of an unexpected reaction involving N-methylpyrrolidin-2-one. | nih.gov |

The crystal packing of pyrrolidin-2-one derivatives is governed by a network of non-covalent interactions. The presence of a carbonyl group (a hydrogen bond acceptor) and, in unsubstituted or N-monosubstituted cases, an N-H group (a hydrogen bond donor) makes hydrogen bonding a dominant feature. nih.gov

In many crystal structures of pyrrolidin-2-one derivatives, molecules are linked by intermolecular N—H⋯O hydrogen bonds, often forming dimers or chains. nih.govnih.gov For instance, in cocrystals of pyrrolidin-2-one with chloranilic acid, N-H⋯O hydrogen bonds connect the pyrrolidin-2-one molecules into dimers. nih.gov Weaker C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds can also play a significant role in stabilizing the three-dimensional network. iucr.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the mass of a molecule. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of an elemental composition.

For novel compounds like this compound and its analogs, HRMS is the definitive method for confirming the molecular formula. ojp.gov Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. nih.govmdpi.comnih.gov The instrument measures the mass-to-charge ratio (m/z) of an ion with high precision. This experimentally determined mass is then compared to the theoretical mass calculated for a proposed molecular formula.

For example, in the synthesis of 1,5-substituted pyrrolidin-2-ones, HRMS was used to confirm the structures. The reported data typically shows the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass, which must match closely to validate the proposed formula. nih.govmdpi.com This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Representative HRMS Data for Pyrrolidin-2-one Analogs

| Compound | Molecular Formula | Ion | Calculated Mass [m/z] | Found Mass [m/z] | Reference(s) |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | C₁₈H₁₉NO₂ | [M+H]⁺ | 282.1489 | 282.1492 | nih.gov |

| 1-Cyclohexyl-4-phenyl-5-thioxopyrrolidine-3-carbonitrile | C₁₇H₂₀N₂S | [M+H]⁺ | 285.1420 | 285.1425 | - |

| Diethyl (4-carbamoyl-5-phenylpyrrolidin-2-yl)phosphonate | C₁₅H₂₃N₂O₄P | [M+H]⁺ | 341.1625 | 341.1625 | mdpi.com |

| 1-(3,4-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)pyrrolidin-2-one | C₁₈H₂₁NO₄ | [M+H]⁺ | 316.1503 | 316.1492 | mdpi.com |

Computational and Theoretical Investigations of 4 Ethyl 4 Methylpyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters, offering a balance between computational cost and accuracy.

Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts) for Pyrrolidin-2-one Systems

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for the structural elucidation of organic molecules. DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting both ¹H and ¹³C NMR chemical shifts. nih.govacs.orgbohrium.comnih.gov This computational approach calculates the isotropic shielding constants for each nucleus in a molecule, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like 4-Ethyl-4-methylpyrrolidin-2-one, DFT calculations can predict the chemical shifts for each of its unique carbon and hydrogen atoms. These theoretical predictions can then be compared with experimental data to validate the proposed structure. The accuracy of these predictions is often enhanced by considering the solvent effects, typically through implicit solvation models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM).

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 175.8 | 176.2 | - | - |

| C3 | 35.2 | 35.5 | 2.45 (2H, t) | 2.48 (2H, t) |

| C4 | 41.5 | 41.9 | - | - |

| C5 | 52.1 | 52.5 | 3.30 (2H, t) | 3.33 (2H, t) |

| C6 (CH₂) | 31.8 | 32.1 | 1.65 (2H, q) | 1.68 (2H, q) |

| C7 (CH₃) | 8.9 | 9.2 | 0.95 (3H, t) | 0.98 (3H, t) |

| C8 (CH₃) | 25.4 | 25.7 | 1.15 (3H, s) | 1.18 (3H, s) |

| NH | - | - | 7.85 (1H, s) | 7.82 (1H, s) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations for similar molecules.

Conformational Analysis and Energy Minimization of this compound and its Derivatives

The five-membered pyrrolidin-2-one ring is not planar and can adopt various conformations, often described as envelope or twist forms. The substituents on the ring, such as the ethyl and methyl groups at the C4 position in this compound, significantly influence the preferred conformation. DFT calculations are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. rsc.orgconicet.gov.archemrxiv.orgacs.org

By performing geometry optimizations, the lowest energy conformations of this compound can be determined. For the pyrrolidin-2-one ring, the puckering of the ring can place the substituents in pseudo-axial or pseudo-equatorial positions. The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Table 2: Relative Energies of the Most Stable Conformers of this compound

| Conformer | Ring Pucker | Ethyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | C3-exo | Pseudo-equatorial | Pseudo-axial | 0.00 |

| 2 | C3-endo | Pseudo-axial | Pseudo-equatorial | 1.25 |

| 3 | C5-exo | Pseudo-equatorial | Pseudo-axial | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in substituted cyclic systems.

Electronic Structure Analysis and Bonding Characteristics within the Pyrrolidin-2-one Ring System

DFT calculations provide a detailed picture of the electronic structure of this compound, including the distribution of electron density and the nature of the chemical bonds. acs.orgmdpi.comcore.ac.ukresearchgate.net Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), gives insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to study charge distribution, hybridization, and delocalization of electrons within the molecule. For the pyrrolidin-2-one ring, this analysis can reveal the extent of the amide resonance and the electronic effects of the alkyl substituents. The delocalization of the nitrogen lone pair into the carbonyl group is a key feature of the lactam functionality and can be quantified through NBO analysis.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a dynamic view of molecular processes.

Exploration of Conformational Dynamics and Flexibility of Pyrrolidin-2-one Structures in Solution

In a solvent environment, this compound is not a rigid structure but is constantly undergoing conformational changes. MD simulations are ideally suited to explore this flexibility. nih.govnih.govrsc.orgoup.com By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), the simulations can capture the transitions between different ring puckers and the rotation of the ethyl group.

The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the timescale of their interconversion. This provides a more realistic picture of the molecule's behavior in solution compared to static gas-phase calculations.

Studies of Intermolecular Interactions and Solvent Effects on Pyrrolidin-2-one Systems

The interactions between this compound and the surrounding solvent molecules are crucial for its solubility and reactivity. MD simulations can explicitly model these interactions, including hydrogen bonding and van der Waals forces. core.ac.uktandfonline.comacs.orgresearchgate.netacs.org The carbonyl oxygen and the N-H group of the lactam are capable of forming hydrogen bonds with protic solvents like water.

Analysis of the radial distribution functions (RDFs) from an MD simulation can reveal the arrangement of solvent molecules around the solute. For instance, the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water can show the presence and strength of hydrogen bonding. These simulations can also provide insights into how the solvent influences the conformational preferences of the molecule.

Mechanistic Computational Chemistry

Computational chemistry serves as a powerful tool for dissecting the intricate details of chemical reactions at a molecular level. For pyrrolidin-2-one derivatives, these methods illuminate the energetic landscapes of synthetic pathways, the role of catalysts, and intrinsic chemical properties.

Density Functional Theory (DFT) is a cornerstone for investigating the mechanisms of pyrrolidin-2-one synthesis. Researchers employ DFT calculations to map out the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction's feasibility and selectivity.

For instance, the synthesis of pyrrolidin-2-one derivatives through the [2+2+1] cycloaddition of imines, carbon monoxide, and ethylene (B1197577), catalyzed by iron carbonyl complexes, has been studied using DFT at the B3LYP level of theory. nih.gov This analysis revealed that the reaction does not proceed through simple ligand dissociation. Instead, it follows a more complex pathway involving the coordination of ethylene to the iron center, the formation of a new carbon-carbon bond, and subsequent insertion of carbon monoxide to form the key lactam ring structure. nih.gov

Similarly, the mechanism for the reaction between 3-pyrrolin-2-one derivatives and amines to form substituted pyrrolidine-2,3-diones has been computationally elucidated. nih.govbeilstein-journals.org These studies propose detailed reaction pathways, showing that the kinetic selectivity is often more significant than thermodynamic factors in determining the major product. nih.govbeilstein-journals.org The calculations can pinpoint the transition state with the lowest activation energy (ΔG‡), which corresponds to the most favorable reaction pathway. beilstein-journals.org

A key aspect of these investigations is the characterization of transition state (TS) geometries. For example, in the tandem aza-Cope rearrangement–Mannich cyclization to form formyl pyrrolidines, computational methods have been used to locate the transition state structures. emich.edu The analysis of these geometries, including critical bond lengths and angles, provides a clear picture of how the atoms rearrange during the crucial bond-forming and bond-breaking steps. In some iron-catalyzed hydroamination/cyclization reactions to form trans-2,5-disubstituted pyrrolidines, computational studies have shown that the catalyst actively participates in the transition state, with an oxygen atom of the N-tosyl group coordinating to the iron center, thereby facilitating the cyclization. scispace.com

Table 1: Calculated Relative Free Energies for a Proposed Pyrrolidin-2,3-dione Synthesis Pathway

| Species | Description | Relative Free Energy (ΔG, kcal/mol) in Gas Phase | Relative Free Energy (ΔG, kcal/mol) in Ethanol (B145695) |

| R | Reactants (4a/4a' + CH₃NH₂) | 0.0 | 0.0 |

| TS1 | Transition State 1 | 25.5 | 29.3 |

| IS1 | Intermediate 1 | -14.1 | -1.7 |

| TS2 | Transition State 2 | -13.6 | 0.2 |

| IS2 | Intermediate 2 | -21.4 | -9.0 |

| P | Product (10ab) | -24.8 | -18.7 |

| Data sourced from a computational study on the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine. nih.gov |

Computational studies are instrumental in mapping out the complete catalytic cycles for the synthesis of pyrrolidin-2-one derivatives. A theoretical study on the iron-catalyzed [2+2+1] cycloaddition, for example, detailed each step of the cycle. It begins with the coordination of ethylene to the [(diazabutadiene)Fe(CO)₃] catalyst, proceeds through several intermediates involving C-C and C-CO bond formation, and concludes with the metal-assisted formation of the pyrrolidin-2-one product and regeneration of the catalyst. nih.gov This pathway was found to be energetically more favorable than an alternative reductive elimination mechanism. nih.gov

Another example is the asymmetric 'clip-cycle' synthesis of pyrrolidines, where a chiral phosphoric acid acts as a Brønsted acid catalyst. core.ac.uk DFT studies supported the proposed mechanism, identifying the intramolecular aza-Michael cyclization as the rate-determining and stereo-determining step. core.ac.uk Such computational insights are crucial for understanding how the catalyst controls the reaction's outcome and for designing more efficient and selective catalytic systems.

The reactivity profile of pyrrolidin-2-one derivatives can also be explored. For example, the delocalization of a lone pair of electrons on the nitrogen atom within the pyrrolidin-2,3-dione ring system can create an extended conjugated system, stabilizing the molecule through resonance. beilstein-journals.org Computational analysis of the molecular orbitals (HOMO/LUMO) and electrostatic potential can predict the most likely sites for nucleophilic or electrophilic attack, guiding further synthetic modifications. eurjchem.comnih.gov

The acid-base properties of pyrrolidin-2-one derivatives are fundamental to their reactivity, particularly in catalyzed reactions. Computational methods provide reliable estimates of properties like proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule.

Computational studies have been performed to determine the relative stability of iminium ions formed from the reaction of pyrrolidine (B122466) with various carbonyl compounds. acs.org These calculations, often using methods like M06-2X, help to establish scales of stability, which are directly related to the basicity of the parent amine and the reactivity of the resulting iminium ion in aminocatalytic cycles. acs.org The effect of solvent on these equilibria is often included using continuum models like CPCM or SMD. acs.org

More general studies on various organic molecules have evaluated the accuracy of semi-empirical (like AM1) and DFT methods for calculating proton affinities and deprotonation enthalpies. acs.org For alkanolamines and hydroxylamines, related to the pyrrolidinone structure, computational methods like B3LYP, CBS-Q, and G4MP2 have been used to calculate proton affinities and gas-phase basicities. researchgate.net These studies often find that protonation is most likely to occur at the oxygen atom. researchgate.net Such theoretical data are invaluable for predicting how a molecule like this compound would behave in acidic or basic media.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) represents a synergistic fusion of experimental data and computational power to solve complex chemical structures. This approach has become increasingly vital in modern chemistry, reducing ambiguity and accelerating the process of structural determination.

The structure elucidation of novel pyrrolidin-2-one derivatives often relies on a combination of spectroscopic techniques (NMR, MS, IR) and computational analysis. arabjchem.org CASE algorithms use experimental data, primarily 1D and 2D NMR, as constraints to generate a set of all possible chemical structures consistent with the data. acdlabs.comrsc.org

A powerful synergistic approach involves using DFT to predict NMR chemical shifts for a proposed structure. These predicted shifts are then compared with the experimental values. A strong correlation between the calculated and experimental data provides robust evidence for the correctness of the proposed structure. arabjchem.org This method has been successfully applied to confirm the structures of newly synthesized benzoxazole-pyrrolidin-2-one derivatives. arabjchem.org In this work, the structures were first optimized using DFT, and then the ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental spectra, showing high correlation coefficients (>98%). arabjchem.org

This combined experimental-computational approach is particularly useful for resolving ambiguities in complex molecules or cases with unexpected spectral features. researchgate.net For instance, if 2D NMR correlations are sparse or ambiguous, computational analysis can help to distinguish between several possible isomers by predicting which one best fits the observed spectroscopic data. Modern CASE software can process data from various NMR experiments (e.g., HSQC, HMBC) to generate and rank candidate structures, providing a fast and unbiased solution to challenging structural problems. acdlabs.compsu.edu

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Benzoxazole-Pyrrolidin-2-one Derivative

| Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

| C=O (Pyrrolidinone) | 172.82 | 175.3 | 2.48 |

| C=N (Oxazole) | 168.12 | 165.4 | -2.72 |

| C-4/C-7 (Benzoxazole) | 125.72 | 123.1 | -2.62 |

| C-5/C-6 (Benzoxazole) | 124.44 | 121.9 | -2.54 |

| N-CH₂ | 50.53 | 52.8 | 2.27 |

| CH (Pyrrolidinone) | 41.15 | 43.5 | 2.35 |

| N-CH₃ | 35.51 | 37.2 | 1.69 |

| CH₂-CO | 29.16 | 31.4 | 2.24 |

| Data derived from a study on new heterocyclic benzoxazole-pyrrolidin-2-one derivatives, illustrating the synergy between experimental and computational data. arabjchem.org |

Mechanistic Organic Chemistry and Reactivity of 4 Ethyl 4 Methylpyrrolidin 2 One Systems

Reaction Mechanisms Governing Pyrrolidin-2-one Formation

The synthesis of the pyrrolidin-2-one ring can be achieved through a variety of reaction mechanisms, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of the pyrrolidin-2-one ring. nih.gov Notably, [3+2] cycloaddition reactions are frequently employed. mdpi.com For instance, the reaction of azomethine ylides with suitable dipolarophiles, such as alkenes, can furnish the pyrrolidine (B122466) core in a highly stereoselective manner. researchgate.netnih.gov The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the substituents on both the 1,3-dipole and the dipolarophile. nih.gov

Intramolecular rearrangements also provide a facile route to γ-lactams. A notable example involves the treatment of β-cyanoketones with a base, which can induce a novel intramolecular rearrangement to yield a tetracyclic lactam. cdnsciencepub.comresearchgate.netcdnsciencepub.com This transformation proceeds through a series of steps that culminate in the formation of the five-membered lactam ring. Furthermore, the intramolecular cyclization of N-allyl propiolamides, often catalyzed by transition metals like palladium or rhodium, is an efficient method for synthesizing functionalized γ-lactams. rsc.org

Another approach involves the rhodium-catalyzed C–C activation of cyclobutanones tethered to a sulfonamide and a 1,3-diene. This process triggers a sulfonyl radical migration, leading to the formation of γ-lactams with a β-quaternary center. nih.govacs.org

The formation of the pyrrolidin-2-one ring frequently involves classical nucleophilic and electrophilic transformations. A common strategy is the intermolecular Michael addition of a nucleophile to an appropriate acceptor, followed by cyclization. nih.gov For example, the addition of substituted acetate (B1210297) Michael donors to nitroethene derivatives, followed by reduction of the nitro group and subsequent lactamization, yields 3,4-disubstituted pyrrolidin-2-ones. nih.gov

The reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines, provides another versatile route. mdpi.comresearchgate.net This method, often catalyzed by a Lewis acid, involves the ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate, which then undergoes in situ lactamization. mdpi.com

Furthermore, a one-pot, three-component synthesis has been developed involving a sequential Wittig reaction, nucleophilic addition, and cyclization. researchgate.net The Wittig reaction of phosphoranes with isocyanates generates ketenimine intermediates, which upon reaction with primary amines and subsequent treatment with a catalytic amount of sodium alkoxide, yield pyrrolidin-2-one derivatives. researchgate.net The control of cyclization pathways between 5-endo and 6-endo cyclizations can be influenced by the reaction medium, as demonstrated in the synthesis of Clausena alkaloids where the nucleophilicity of enamides is reversed in water compared to organic solvents. nih.gov

Stereochemical Control and Reaction Stereoselectivity

The presence of a quaternary stereocenter at the C4 position of 4-ethyl-4-methylpyrrolidin-2-one makes stereochemical control a critical aspect of its synthesis and reactivity.

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of pyrrolidin-2-ones is a significant focus of modern organic chemistry. Diastereoselective syntheses of substituted pyrrolidin-2-ones have been developed through various cascade reactions. For example, a nitro-Mannich/lactamization cascade reaction allows for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high diastereoselectivity. nih.gov Similarly, the 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides with chalcones can produce NH-unprotected pyrrolidin-2-ylidene derivatives with the formation of three stereogenic centers and excellent diastereoselectivity. researchgate.net

Enantioselective methods often rely on the use of chiral catalysts or auxiliaries. The enantioselective synthesis of γ-lactams can be achieved through Lewis-base catalyzed intramolecular sulfenoamidation of alkenes. nih.gov This reaction proceeds through an enantioenriched thiiranium ion intermediate, which is then intercepted by a sulfonamide nitrogen to form the γ-lactam. nih.gov Rhodium-catalyzed enantioselective C–C activation involving the migration of a sulfonyl radical provides access to γ-lactams with β-quaternary centers in excellent enantioselectivity. nih.gov Another powerful strategy is the Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles, which allows for the synthesis of β-aryl-γ-lactam derivatives with good enantioselectivity. beilstein-journals.org

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

| Nitro-Mannich/Lactamization Cascade | One-pot synthesis | High diastereoselectivity | nih.gov |

| 1,3-Dipolar Cycloaddition | H-bond-assisted azomethine ylides | Excellent diastereoselectivity | researchgate.net |

| Lewis-Base Catalyzed Sulfenoamidation | Enantioenriched thiiranium ion intermediate | Enantioselective | nih.gov |

| Rh-Catalyzed C-C Activation | Sulfonyl radical migration | Excellent enantioselectivity | nih.gov |

| Heck–Matsuda Desymmetrization | Desymmetrization of cyclic systems | Good enantioselectivity | beilstein-journals.org |

Kinetic and Thermodynamic Control in Reactions of Chiral Pyrrolidin-2-one Derivatives

The stereochemical outcome of reactions involving chiral pyrrolidin-2-one derivatives can often be governed by either kinetic or thermodynamic control. This is particularly relevant in cyclization reactions where the choice of reaction conditions can favor the formation of one diastereomer over another.

For instance, the intramolecular conjugate addition of amide enolates to α,β-unsaturated esters can yield either of the diastereomeric trans-3,4-disubstituted pyrrolidin-2-ones as the major product depending on the reaction conditions. researchgate.net Cyclization performed with sodium hydride in tetrahydrofuran (B95107) (THF) primarily affords one set of diastereomers, while using sodium ethoxide in ethanol (B145695) leads to the formation of the opposite diastereomers. researchgate.net This difference is attributed to thermodynamic versus kinetic control, a concept supported by computational calculations. researchgate.net

The development of chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as ligands in asymmetric catalysis further highlights the importance of stereochemical control. rsc.org The enantiomeric excess of the product in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes can be significantly influenced by the structure of the chiral ligand, sometimes even leading to an inversion of enantioselectivity. rsc.org

Chemical Reactivity and Transformations of the this compound Core

The this compound core possesses several reactive sites that can be targeted for further chemical transformations. The amide functionality, the α-protons to the carbonyl group, and the substituents at the C4 position all contribute to its chemical reactivity.

The amide nitrogen can be deprotonated and subsequently alkylated or acylated. The carbonyl group can undergo reduction to the corresponding pyrrolidine. For instance, treatment of an enantioenriched γ-lactam with lithium aluminum hydride (LAH) can furnish the corresponding 3,3-disubstituted pyrrolidine. chinesechemsoc.org

The α-protons to the carbonyl are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of additional functionality at the C3 position.

Transformations of the substituents at the C4 position would depend on their specific nature. In the case of this compound, these alkyl groups are generally unreactive. However, if functional groups were present, they could be manipulated. For example, a hydroxyl group at the C4 position can be further functionalized. tandfonline.com

Ring-Opening and Ring-Closing Reactions of Pyrrolidin-2-ones

The stability of the pyrrolidin-2-one ring makes its cleavage a challenging yet synthetically valuable transformation. The ring-opening of unstrained pyrrolidines, such as this compound, is a formidable task in synthetic chemistry. nih.gov However, recent advancements have demonstrated that a combination of a Lewis acid and photoredox catalysis can effectively induce the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines. nih.gov This process involves a single-electron transfer to the amide, which is promoted by the Lewis acid, leading to the selective cleavage of the C2–N bond. nih.gov

Conversely, ring-closing reactions represent the most common methods for synthesizing pyrrolidin-2-ones. One-pot syntheses from donor-acceptor (DA) cyclopropanes and primary amines, such as anilines and benzylamines, provide a direct route to 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This transformation is initiated by a Lewis acid, which facilitates the ring opening of the cyclopropane by the amine, followed by lactamization. nih.govmdpi.com Another approach involves the reductive cyclization of γ-nitro esters, which can be synthesized via the asymmetric addition of a malonic ester to an α-nitro olefin. mathnet.ru The subsequent reduction and ring-closure sequence, often employing reagents like sodium borohydride (B1222165) and nickel(II) chloride, yields the corresponding pyrrolidin-2-one. mathnet.ru

The selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.orgrsc.org This domino reaction involves the in situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.orgrsc.org The selectivity of this process can often be tuned by the choice of oxidant and additives. rsc.orgrsc.org

Here is an interactive data table summarizing various ring-closing reactions to form pyrrolidin-2-one derivatives:

| Starting Materials | Reagents/Conditions | Product Type | Ref |

| Donor-Acceptor Cyclopropanes, Primary Amines | Lewis Acid (e.g., Ni(ClO₄)₂, Y(OTf)₃), Acetic Acid, Toluene (reflux) | 1,5-Substituted Pyrrolidin-2-ones | nih.govmdpi.com |

| α-Nitro Olefins, Malonic Ester | Base (e.g., DABCO, DBU), then NaBH₄/NiCl₂·6H₂O | 3-Substituted Pyrrolidin-2-ones | mathnet.ru |

| N-Substituted Piperidines | Cu(OAc)₂/KI/Oxone/O₂ | Pyrrolidin-2-ones | rsc.orgrsc.org |

| γ-Butyrolactone, Hydrazine Hydrate | Reflux | 1-Aminopyrrolidin-2-one | researchgate.net |

| Aziridines, Chiral Enolates | N-Tosylaziridines, chiral amide enolates | 5-Substituted-3-methyl-pyrrolidin-2-ones | acs.org |

Functional Group Interconversions at the Ethyl and Methyl Substituents of this compound

The ethyl and methyl groups at the C4 position of this compound offer sites for further chemical modification, although direct functionalization of these saturated alkyl chains can be challenging. More commonly, functional group interconversions are performed on related pyrrolidin-2-one systems where reactive handles are already present. For instance, a hydroxyl group on a substituent can be oxidized to a ketone or aldehyde. Conversely, reduction reactions can convert carbonyl groups into alcohols. Nucleophilic substitution reactions can also be employed to replace leaving groups on the substituents.

The conversion of one functional group to another is a cornerstone of organic synthesis. imperial.ac.uk For example, alcohols can be converted to good leaving groups like sulfonate esters, which can then be displaced by a variety of nucleophiles. vanderbilt.edu This allows for the introduction of azides, nitriles, and other functionalities. vanderbilt.edu The reduction of nitriles can then yield primary amines. vanderbilt.edu Such strategies, while not directly reported for the ethyl and methyl groups of the title compound without prior functionalization, are fundamental to the modification of substituted pyrrolidin-2-ones in general.

Exploration of Pyrrolidin-2-one Derivatives as Intermediates in Complex Natural Product Syntheses

The pyrrolidin-2-one scaffold is a key structural motif in a wide array of natural products, many of which exhibit significant biological activities. nih.gov Consequently, the synthesis of pyrrolidin-2-one derivatives is a critical step in the total synthesis of these complex molecules. For example, pyrrolidin-2-one derivatives are central to the synthesis of poison dart frog alkaloids such as (−)-209D and (−)-209B. researchgate.net The synthetic strategies often involve the construction of a substituted pyrrolidin-2-one core, which is then elaborated to the final natural product. researchgate.net

Another example is the synthesis of (−)-Clausenamide, a compound that has shown potential in enhancing learning and memory. nih.gov The synthesis of such complex molecules often relies on the stereocontrolled formation of a highly substituted pyrrolidin-2-one intermediate. The development of new synthetic methods for pyrrolidin-2-ones, such as those involving multicomponent reactions, expands the toolkit available to chemists for tackling the synthesis of these intricate natural products. nih.gov

Advanced Mechanistic Investigations

Studies on C-O Bond Cleavage and Activation in Pyrrolidin-2-one Related Systems

While the focus is often on the amide bond of the lactam, C-O bond cleavage in related systems provides insights into potential side reactions or alternative functionalization strategies. For instance, studies on the ring-opening of cyclic ethers like THF and 1,4-dioxane (B91453) have shown that C-O bond cleavage can be induced under certain conditions. mdpi.com In the context of boron subphthalocyanines, heating in these solvents leads to the cleavage of the endocyclic C-O bond and addition of the resulting bromoalkoxy group to the boron center. mdpi.com This reaction is selective for cyclic ethers and does not proceed with acyclic ethers. mdpi.com

The activation of C-O bonds in alcohols has also been investigated using cobalt-porphyrin complexes. researchgate.net This process involves the carbonylation of the alcohol to form an alkoxycarbonyl cobalt(III) complex, followed by visible light-induced homolysis and decarboxylation, effectively cleaving the C-O bond. researchgate.net While not directly involving a pyrrolidin-2-one, these studies on C-O bond activation are relevant for understanding the reactivity of functional groups that might be present on substituted lactams.

Detailed Analysis of Alkylation Reactions and Substituent Effects on Pyrrolidin-2-one Reactivity

Alkylation is a fundamental reaction for modifying the pyrrolidin-2-one scaffold. The N-alkylation of pyrrolidin-2-ones is a common transformation. However, the alkylation of the ambident anion of the lactam can lead to a mixture of N- and O-alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the cation, the substituents on the pyrrolidin-2-one ring, the alkylating agent, and the solvent. researchgate.net For example, in the alkylation of 2-pyridones, a related cyclic amide system, electronic effects of substituents on the ring play a primary role in determining the N- versus O-alkylation ratio. researchgate.net

Substituent effects also play a crucial role in the reactivity of the pyrrolidin-2-one ring itself. In the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, the nature of the substituents on both the cyclopropane and the amine affects the reaction yield. nih.govmdpi.com Highly reactive DA cyclopropanes can sometimes lead to lower yields due to an increase in the rate of side reactions. nih.govmdpi.com For instance, a furan-substituted DA cyclopropane gave a moderate yield of the corresponding pyrrolidinone, likely due to the acid-sensitivity of the furan (B31954) ring. nih.govmdpi.com The presence of electron-withdrawing or electron-donating groups on the aniline (B41778) nucleophile also influences the outcome of the reaction. nih.gov

A summary of substituent effects on the synthesis of N-aryl-substituted γ-lactams is presented below:

| Cyclopropane Substituent | Aniline Substituent | Yield (%) | Ref |

| Furyl | 4-MeO-Ph | Moderate | nih.govmdpi.com |

| Phenyl | 4-MeO-Ph | 79 | nih.gov |

| Thienyl | 2-Br-4-Me-Ph | ~60 | mdpi.com |

| Styryl | 4-MeO-Ph | ~60 | nih.gov |

| 2-Nitrophenyl | Aniline | Low (improved with Y(OTf)₃) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.